![molecular formula C15H15F3N2OS B2387632 N-(3-cyanothiolan-3-yl)-3-[4-(trifluoromethyl)phenyl]propanamide CAS No. 1355672-31-9](/img/structure/B2387632.png)
N-(3-cyanothiolan-3-yl)-3-[4-(trifluoromethyl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyanothiolan-3-yl)-3-[4-(trifluoromethyl)phenyl]propanamide is a synthetic organic compound that features a thiolane ring, a cyanide group, and a trifluoromethyl-substituted phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiolan-3-yl)-3-[4-(trifluoromethyl)phenyl]propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiolane Ring: This could be achieved through a cyclization reaction involving a suitable diene and a sulfur-containing reagent.
Introduction of the Cyanide Group: This step might involve nucleophilic substitution reactions where a suitable leaving group is replaced by a cyanide ion.
Attachment of the Trifluoromethyl-Substituted Phenyl Group: This could be done through a Friedel-Crafts acylation reaction or other electrophilic aromatic substitution methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
化学反応の分析
Types of Reactions
N-(3-cyanothiolan-3-yl)-3-[4-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyanide group can be reduced to form primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(3-cyanothiolan-3-yl)-3-[4-(trifluoromethyl)phenyl]propanamide may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a probe for studying enzyme activity.
Medicine: Possible applications in drug development due to its unique structural features.
Industry: Use in the synthesis of advanced materials or as an intermediate in the production of agrochemicals.
作用機序
The mechanism by which N-(3-cyanothiolan-3-yl)-3-[4-(trifluoromethyl)phenyl]propanamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group could enhance binding affinity and metabolic stability.
類似化合物との比較
Similar Compounds
N-(3-cyanothiolan-3-yl)-3-phenylpropanamide: Lacks the trifluoromethyl group.
N-(3-cyanothiolan-3-yl)-3-[4-methylphenyl]propanamide: Contains a methyl group instead of a trifluoromethyl group.
N-(3-cyanothiolan-3-yl)-3-[4-chlorophenyl]propanamide: Contains a chlorine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in N-(3-cyanothiolan-3-yl)-3-[4-(trifluoromethyl)phenyl]propanamide distinguishes it from similar compounds, potentially offering enhanced chemical stability, lipophilicity, and biological activity.
特性
IUPAC Name |
N-(3-cyanothiolan-3-yl)-3-[4-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2OS/c16-15(17,18)12-4-1-11(2-5-12)3-6-13(21)20-14(9-19)7-8-22-10-14/h1-2,4-5H,3,6-8,10H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSSMFPKXOVGOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)CCC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2387550.png)
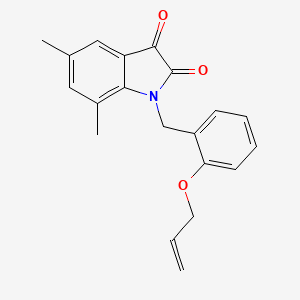
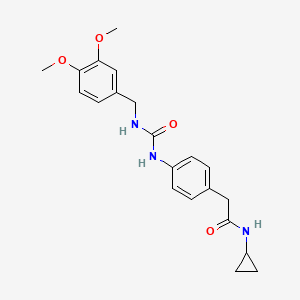
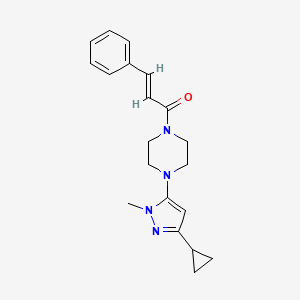
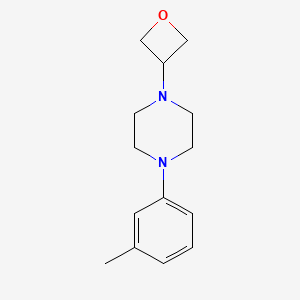
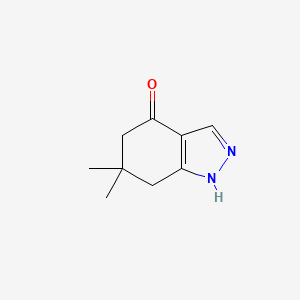
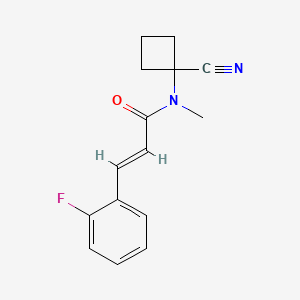
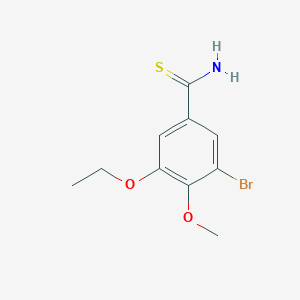
![N-(3-methoxybenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2387563.png)
![N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide](/img/structure/B2387565.png)
![5-Chloro-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2387567.png)
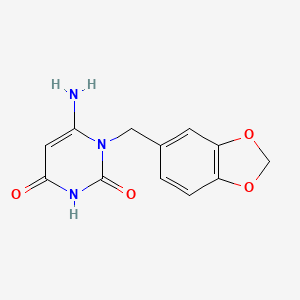
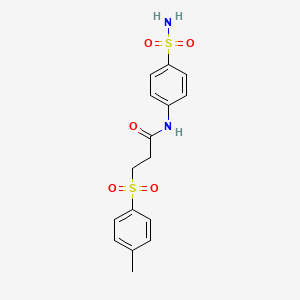
![1-(3-methoxyphenyl)-4-(1-(3-phenoxypropyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2387572.png)
